molecular formula C4H2F8O B060425 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane CAS No. 171182-94-8

1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane

Cat. No.: B060425
CAS No.: 171182-94-8
M. Wt: 218.04 g/mol
InChI Key: YTUYYFGAIBTTIE-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane is a fluorinated organic compound with the molecular formula C4H2F8O. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is used in various industrial and scientific applications due to its stability and reactivity.

Scientific Research Applications

1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane has several applications in scientific research, including:

Preparation Methods

The synthesis of 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane typically involves fluorination reactions. One common method is the reaction of a suitable precursor with elemental fluorine or a fluorinating agent under controlled conditions. Industrial production methods often involve the use of specialized equipment to handle the highly reactive fluorine gas and to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more fluorine atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or acids, while substitution reactions can produce a wide range of derivatives.

Mechanism of Action

The mechanism by which 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The high electronegativity of fluorine atoms can influence the compound’s binding affinity and reactivity. Pathways involved in its action include fluorination of organic substrates and modulation of biochemical processes .

Comparison with Similar Compounds

1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its specific fluorination pattern, which imparts a balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

1,1,1,2,2-pentafluoro-3-(trifluoromethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F8O/c5-2(6,3(7,8)9)1-13-4(10,11)12/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUYYFGAIBTTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379770
Record name 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171182-94-8
Record name 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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